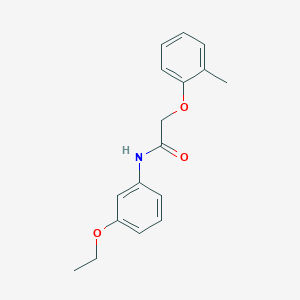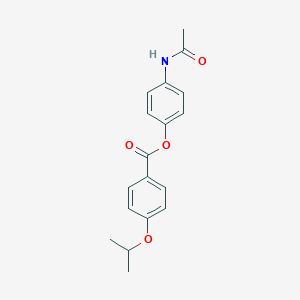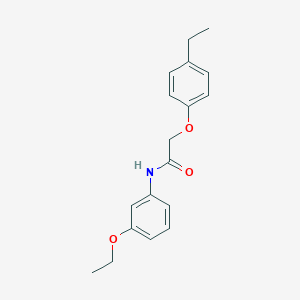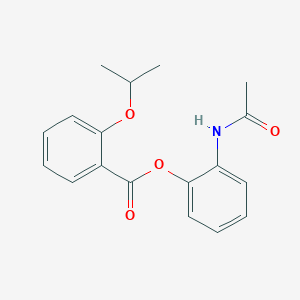![molecular formula C13H17NO4 B267259 Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate](/img/structure/B267259.png)
Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate, also known as MPACB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been shown to inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are enzymes involved in the inflammatory response. Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has also been shown to bind to the adenosine A3 receptor, which is involved in the regulation of immune function.
Biochemical and Physiological Effects
Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate inhibits the activity of COX-2 and PDE4, which are involved in the inflammatory response. Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. In vivo studies have shown that Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate exhibits analgesic and anti-inflammatory activities in animal models. Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has also been shown to inhibit the growth of various tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has several advantages for lab experiments, including its ease of synthesis, high yields, and potential applications in various fields. However, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate, including the development of more potent and selective inhibitors of COX-2 and PDE4, the synthesis of novel drug candidates based on Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate, and the development of new materials based on Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate and its potential applications in various fields.
Conclusion
In conclusion, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. While Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate, including the development of more potent and selective inhibitors of COX-2 and PDE4, the synthesis of novel drug candidates based on Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate, and the development of new materials based on Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate.
Métodos De Síntesis
The synthesis of Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate involves the reaction of 4-carboxybenzophenone with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methyl chloroformate to yield Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate. The overall synthesis method is straightforward and can be carried out in a few steps with high yields.
Aplicaciones Científicas De Investigación
Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and protease inhibitors. In drug discovery, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been used as a starting material for the synthesis of various drug candidates. In material science, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been used as a monomer for the synthesis of various polymers and copolymers.
Propiedades
Nombre del producto |
Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
methyl 4-(3-methoxypropylcarbamoyl)benzoate |
InChI |
InChI=1S/C13H17NO4/c1-17-9-3-8-14-12(15)10-4-6-11(7-5-10)13(16)18-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
Clave InChI |
ASNDZCJHIAOBHK-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)C(=O)OC |
SMILES canónico |
COCCCNC(=O)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



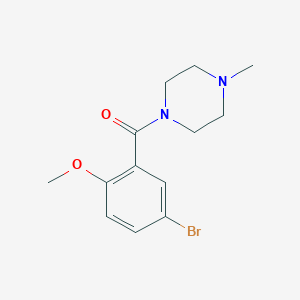
![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)
![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
methanone](/img/structure/B267186.png)
![N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B267187.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)

